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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxyxanthone

Cat. No.: B15475791

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Hydroxy-3-methoxyxanthone, a significant scaffold in medicinal chemistry. Due to the limited
availability of directly published complete experimental spectra for this specific compound, this
guide presents a compilation of expected spectroscopic characteristics based on closely
related analogs and general principles of spectroscopic interpretation. The information herein is
intended to serve as a valuable resource for the identification, characterization, and further
development of xanthone-based compounds.

Chemical Structure

Figure 1: Chemical Structure of 2-Hydroxy-3-methoxyxanthone.

Caption: Molecular structure of 2-Hydroxy-3-methoxyxanthone.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-Hydroxy-3-
methoxyxanthone based on the analysis of structurally similar compounds.

'H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (*H NMR) is a powerful tool for elucidating the structure of
organic molecules by providing information about the chemical environment of hydrogen
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atoms.

Table 1: Predicted 'H NMR Spectral Data for 2-Hydroxy-3-methoxyxanthone

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
2-OH (phenoalic,
~12.0-13.0 S 1H intramolecular H-
bond)
~8.2-8.3 dd 1H H-8
~7.7-7.8 m 1H H-6
~75-7.6 d 1H H-4
~7.3-74 m 1H H-5
~7.1-7.2 d 1H H-1
~7.0-7.1 m 1H H-7
~3.9-4.0 S 3H 3-OCHs

Note: Chemical shifts are referenced to TMS (4 0.00) and are solvent-dependent. The

predicted values are for a CDCls or DMSO-ds solution.

3C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (33C NMR) provides information about the carbon

skeleton of a molecule.

Table 2: Predicted 13C NMR Spectral Data for 2-Hydroxy-3-methoxyxanthone
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Chemical Shift (6, ppm) Assignment
~180 - 185 C-9 (C=0)
~155-160 C-4a
~150 - 155 C-10a
~145 - 150 C-3

~140 - 145 C-2

~134 - 138 C-6

~126 - 130 C-8
~123-127 C-5
~120-124 C-8a
~117-121 C-9a
~115-119 C-7
~110-114 C-1

~55 - 60 3-OCHs

Note: Chemical shifts are referenced to TMS (4 0.00) and are solvent-dependent.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for 2-Hydroxy-3-methoxyxanthone
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Wavenumber (cm~?) Intensity Assignment

3200 - 3500 Broad O-H stretch (phenolic)

3000 - 3100 Medium C-H stretch (aromatic)

2850 - 2960 Weak C-H stretch (methyl)

1640 - 1660 Strong C=0 stretch (xanthone ketone)
1580 - 1620 Strong C=C stretch (aromatic)

1200 - 1300 Strong C-O stretch (aryl ether)

1000 - 1100 Medium C-O stretch (methoxy)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Expected Mass Spectrometry Data for 2-Hydroxy-3-methoxyxanthone

miz Interpretation
242 [M]* (Molecular lon)
227 [M - CHs]*

214 [M - COJ*

199 [M - CO - CHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

described above. These protocols are based on standard laboratory practices for the

characterization of organic compounds.

NMR Spectroscopy
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Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency
of 400 MHz for *H and 100 MHz for 13C.

Sample Preparation: Approximately 5-10 mg of 2-Hydroxy-3-methoxyxanthone is dissolved in
0.5-0.7 mL of deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.
Tetramethylsilane (TMS) is used as an internal standard (& 0.00).

IH NMR Acquisition:

e Pulse Program: Standard single-pulse sequence (zg30).

e Number of Scans: 16-64, depending on sample concentration.
o Relaxation Delay: 1.0 - 2.0 seconds.

e Spectral Width: -2 to 14 ppm.

13C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (zgpg30).

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

Relaxation Delay: 2.0 seconds.

Spectral Width: 0 to 220 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo
Fisher).

Sample Preparation:

o KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr)
and pressed into a thin, transparent pellet.

o ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly on
the ATR crystal.
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Data Acquisition:
e Spectral Range: 4000 - 400 cm™1,
e Resolution: 4 cm™1,

e Number of Scans: 16-32. A background spectrum of the empty sample holder (or pure KBr
pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (El).

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,
acetonitrile) at a low concentration (e.g., 1 pg/mL).

Data Acquisition (EI-MS):

 |onization Energy: 70 eV.

e Mass Range: m/z 50 - 500.

¢ Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

Data Acquisition (ESI-MS):

lonization Mode: Positive or negative ion mode.

Nebulizing Gas: Nitrogen.

Capillary Voltage: 3-5 kV.

Mass Range: m/z 50 - 500.

Experimental Workflow and Data Analysis

The following diagram illustrates the typical workflow for the spectroscopic analysis of a
synthesized compound like 2-Hydroxy-3-methoxyxanthone.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

This guide provides a foundational understanding of the expected spectroscopic properties of
2-Hydroxy-3-methoxyxanthone. Researchers are encouraged to perform their own
experimental analyses to obtain precise data for their specific samples and to consult the
broader scientific literature for further comparative studies on related xanthone derivatives.

» To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-3-methoxyxanthone:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15475791#spectroscopic-data-nmr-ir-ms-of-2-
hydroxy-3-methoxyxanthone]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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